molecular formula C21H30N2O2 B5051187 1-(cyclohexylmethyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5051187
M. Wt: 342.5 g/mol
InChI Key: CKDLPSBZKDILSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a key building block in many pharmaceuticals. The compound you’re asking about has several substituents on the piperidine ring, including a cyclohexylmethyl group, a 2-methylbenzyl group, and a carbonyl group .


Molecular Structure Analysis

The cyclohexane ring in the cyclohexylmethyl group can adopt chair conformations, and the most stable conformation would have the methyl group in an equatorial position to minimize steric strain . The piperidine ring can also adopt chair and boat conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a carbonyl group could influence its polarity .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(2-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-16-7-5-6-10-18(16)13-22-21(25)19-11-12-20(24)23(15-19)14-17-8-3-2-4-9-17/h5-7,10,17,19H,2-4,8-9,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDLPSBZKDILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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